molecular formula C13H13F3O3 B2478167 4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid CAS No. 473706-07-9

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid

Cat. No. B2478167
CAS RN: 473706-07-9
M. Wt: 274.239
InChI Key: WEFAEXKXCYIFIB-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFP is a tetrahydropyran derivative that has a trifluoromethyl group attached to its phenyl ring.

Scientific Research Applications

Synthesis Applications

  • Synthesis of p-Aminobenzoic Acid Diamides : The compound has been utilized in synthesizing p-aminobenzoic acid diamides, showcasing its potential in complex chemical reactions and pharmaceutical synthesis (Agekyan & Mkryan, 2015).
  • Formation of Trifluoromethyl-Containing Derivatives : It is involved in the synthesis of various trifluoromethyl-containing derivatives, highlighting its role in developing novel compounds with potential pharmaceutical applications (Usachev et al., 2011).

Catalytic and Mechanistic Studies

  • Catalytic Role in Amidation Processes : The compound's derivatives have been used as catalysts in dehydrative amidation, demonstrating their importance in facilitating chemical transformations (Wang et al., 2018).
  • Mechanistic Insight in Chemical Reactions : Studies have explored the mechanism of reactions involving this compound, providing valuable insights into its chemical behavior and interactions (Ota et al., 2012).

Development of New Synthetic Methods

  • New Methods for Synthesizing Complex Molecules : Research has focused on developing new synthetic methods using this compound, contributing to the advancement of synthetic chemistry (Ikemoto et al., 2005).

Mechanism of Action

Target of Action

The primary targets of the compound “4-(4-(Trifluoromethyl)phenyl)tetrahydro-2H-pyran-4-carboxylic acid” are currently unknown. The compound is a unique chemical provided for early discovery researchers

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As the compound is in the early stages of research, these effects will be elucidated as more studies are conducted .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]oxane-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O3/c14-13(15,16)10-3-1-9(2-4-10)12(11(17)18)5-7-19-8-6-12/h1-4H,5-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEFAEXKXCYIFIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of NaH (60% dispersion in mineral oil (2.3 g, 60 mmol)) in NMP (80 mL) was cooled to 0° C. under nitrogen. The reaction mixture was treated with a solution of ethyl 2-(4-(trifluoromethyl)phenyl)acetate (4.672 g, 20 mmol) in NMP (20 mL) in a dropwise fashion over 10 minutes (effervescence occurred), followed by bis(2-bromoethyl)ether (2.8 mL, 22 mmol). After 15 minutes, the reaction was warmed to 23° C. After 20 hours, the reaction was diluted with a 10% HCl solution (300 mL; slowly, a lot of effervescence was observed) and extracted with diethyl ether (2×300 mL). The combined organic layers were washed with brine (200 mL), dried over MgSO4, concentrated in vacuo and purified by silica gel chromatography (eluant: 25-50% EtOAc/hexane) affording 3.76 g of 4-(4-(trifluoromethyl)phenyl)-tetrahydro-2H-pyran-4-carboxylic acid. MS m/e=275.1 (M+H)+.
Name
Quantity
2.3 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.672 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
2.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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